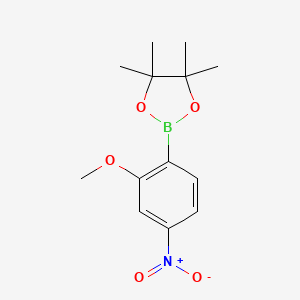

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

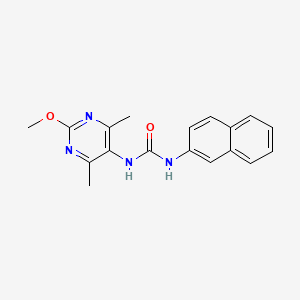

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzamide" is a synthetic molecule that appears to be structurally related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by an arylpiperazine moiety linked to a benzamide fragment, which is a common pharmacophore in the design of ligands for dopamine receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an arylpiperazine and a benzamide moiety. For instance, the synthesis of a potent and selective dopamine D4 ligand was achieved by linking a 4-chlorophenylpiperazine to a methoxybenzamide . Another related compound was synthesized by modifying the structure of metoclopramide, indicating that these compounds can be derived from existing pharmacological agents . The synthesis process often includes multiple steps, such as condensation reactions, and may involve the use of intermediates like ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with dopamine receptors. The presence of a methoxy group on the benzamide fragment and the substitution pattern on the arylpiperazine are key determinants of their binding affinity and selectivity . The crystal structure of a related compound with antiproliferative activity was determined, showing that it belongs to the tetragonal system, which provides insights into the three-dimensional arrangement of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in their structure. The amide bond is a pivotal point for structural modifications, which can affect the binding profile of the molecule . The presence of a dimethylamino group suggests potential reactivity through its lone pair of electrons, which could be involved in forming additional bonds or interacting with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and dimethylamino groups can affect the molecule's polarity and, consequently, its solubility in different solvents. The crystallographic data provide information on the solid-state properties, such as lattice parameters and bond lengths, which can be compared with theoretical calculations to predict the behavior of the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

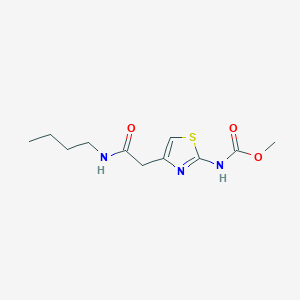

Gastrointestinal Prokinetic Activity : Novel derivatives of N-[[dialkylamino)ethoxy]benzyl]benzamide, including compounds structurally related to the specified molecule, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. One derivative, identified as having well-balanced activities, was proposed as a new type of gastrointestinal prokinetic agent, showcasing the potential of such compounds in medical applications related to gastrointestinal motility disorders (Sakaguchi et al., 1992).

Antimicrobial Agents : A series of thiazolidinone derivatives, incorporating a structure similar to the specified compound, were synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. This demonstrates the compound's potential utility in developing new antimicrobial agents (Patel et al., 2012).

Chemical Reactions and Synthetic Utility

Directed Metalations : The reactivity of benzamide derivatives, related to the specified compound, with lithium diisopropylamide (LDA) was studied, leading to the synthesis of selenoxanthones. This research highlights the compound's utility in facilitating directed metalation reactions for the synthesis of heterocyclic compounds (Brennan et al., 2003).

Reactions with Active Methylene Compounds : Studies on N,N-dimethylbenzamide derivatives, including those structurally related to the query compound, revealed their reactivity with active methylene compounds, leading to various heterocyclic compounds. This research underscores the compound's versatility in organic synthesis (Mukaiyama & Yamaguchi, 1966).

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2/c1-25(2)20-9-5-18(6-10-20)22(27-15-13-26(3)14-16-27)17-24-23(28)19-7-11-21(29-4)12-8-19/h5-12,22H,13-17H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQUWPYCBWAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)

![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)